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Compound of Interest

Compound Name: Aceclofenac ethyl ester

Cat. No.: B602129

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclofenac ethyl ester, with the Chemical Abstracts Service (CAS) number 139272-67-6, is
a significant derivative of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac.
Primarily recognized as a process impurity in the synthesis of aceclofenac, it also holds interest
as a potential prodrug. This technical guide provides a comprehensive overview of its chemical
and physical properties, synthesis, analytical characterization, and insights into its
pharmacological relevance. The information is presented to support research and development
activities in the pharmaceutical sciences.

Chemical and Physical Properties

Aceclofenac ethyl ester is systematically named 2-[(2,6-Dichlorophenyl)amino]benzeneacetic
acid 2-ethoxy-2-oxoethyl ester. Its fundamental properties are summarized in the table below
for easy reference.
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Property Value

CAS Number 139272-67-6

Molecular Formula C18H17CI2NOa4

Molecular Weight 382.24 g/mol

Synonyms A.ceclofenac EP Im.purity E, Ethyl [[[2-[(2,6-
dichlorophenyl)amino]phenyl]acetyl]oxy]acetate

Appearance White to off-white solid

Melting Point Approximately 70 °C

Boiling Point Approximately 460.5 °C

Flash Point Approximately 232.3 °C

Synthesis

The primary route for the synthesis of aceclofenac ethyl ester is through the direct ethylation

of aceclofenac. This process is often employed to produce the compound for use as a

reference standard in analytical testing.

Experimental Protocol: Ethylation of Aceclofenac

A common laboratory-scale synthesis involves the reaction of aceclofenac with an ethylating

agent in the presence of a suitable base and solvent.

o Materials:

o Aceclofenac

o

o

[¢]

[¢]

Ethyl acetate

Ethyl iodide (or another suitable ethylating agent)
Anhydrous potassium carbonate (or a similar base)

Anhydrous N,N-dimethylformamide (DMF) (or another suitable polar aprotic solvent)
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o Brine solution

o Anhydrous sodium sulfate

e Procedure:

o Dissolve aceclofenac in anhydrous DMF in a round-bottom flask equipped with a magnetic
stirrer and under an inert atmosphere (e.g., nitrogen or argon).

o Add anhydrous potassium carbonate to the solution.
o Slowly add ethyl iodide to the reaction mixture at room temperature.

o Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours),
monitoring the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by adding water.

o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers and wash with brine solution.

o Dry the organic layer over anhydrous sodium sulfate and filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure aceclofenac ethyl
ester.
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Caption: Synthetic workflow for Aceclofenac Ethyl Ester.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of
aceclofenac ethyl ester. The following are key analytical techniques and expected findings.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is essential for the quantification and
purity assessment of aceclofenac ethyl ester, especially in the context of analyzing related
substances in aceclofenac active pharmaceutical ingredients (APIs).

Experimental Protocol: RP-HPLC Analysis

e Column: C18, 5 um, 4.6 x 250 mm (or equivalent)
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» Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., phosphate
buffer, pH adjusted). The exact ratio should be optimized for ideal separation.

e Flow Rate: 1.0 mL/min

e Detection: UV at a specific wavelength (e.g., 275 nm)
e Injection Volume: 20 pL

e Column Temperature: 25 °C

e Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve
a suitable concentration.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are indispensable for the structural elucidation of aceclofenac
ethyl ester.

e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the dichlorophenyl and phenyl rings, the methylene protons of the
acetate and ethyl ester groups, and the methyl protons of the ethyl ester.

e 13C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl
carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the ethyl
ester and acetate moieties.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
o Expected Absorptions:

o N-H stretching vibration of the secondary amine.

o C=0 stretching vibrations of the two ester groups.
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o C-O stretching vibrations of the ester linkages.
o Aromatic C-H and C=C stretching vibrations.
o C-Cl stretching vibrations.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

» Expected Findings: The mass spectrum should show a molecular ion peak corresponding to
the molecular weight of aceclofenac ethyl ester (382.24 g/mol ), along with characteristic
fragment ions resulting from the cleavage of the ester bonds.

Pharmacological Considerations
Mechanism of Action: A Prodrug Perspective

Aceclofenac itself is considered a prodrug that is metabolized in the body to diclofenac and 4'-
hydroxyaceclofenac, which are potent inhibitors of cyclooxygenase (COX) enzymes.[1] This
inhibition of COX-1 and COX-2 leads to a reduction in the synthesis of prostaglandins, which
are key mediators of inflammation and pain.[1]

Given its structural similarity, it is highly probable that aceclofenac ethyl ester also functions
as a prodrug. It is anticipated to undergo hydrolysis in vivo, catalyzed by esterases, to release
aceclofenac, which is then further metabolized to the active COX inhibitors.
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Caption: Postulated metabolic pathway of Aceclofenac Ethyl Ester.
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In Vitro Biological Activity

While specific studies on the direct in vitro anti-inflammatory activity of aceclofenac ethyl
ester are not widely published, its potential biological effects can be inferred from studies on
aceclofenac and its other prodrugs. The anti-inflammatory and analgesic effects of aceclofenac
prodrugs have been demonstrated to be comparable or even improved in some cases, often
with a better gastrointestinal safety profile.[2]

Experimental Protocol: In Vitro COX Inhibition Assay (General)

A common method to assess the COX inhibitory activity of a compound involves measuring the
production of prostaglandins from arachidonic acid in the presence of purified COX-1 and
COX-2 enzymes or in a whole blood assay.

e Enzyme-based Assay:

o

Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

o The test compound (aceclofenac ethyl ester, likely pre-incubated to allow for potential
hydrolysis) is incubated with the enzyme.

o Arachidonic acid is added to initiate the reaction.

o The production of prostaglandins (e.g., PGE-z) is measured, typically by enzyme
immunoassay (EIA) or radioimmunoassay (RIA).

o The ICso value (the concentration of the compound that inhibits 50% of the enzyme
activity) is determined.

e Whole Blood Assay:
o Fresh human blood is incubated with the test compound.

o For COX-1 activity, the production of thromboxane B2 (TXB2) is measured after blood
clotting.

o For COX-2 activity, lipopolysaccharide (LPS) is added to induce COX-2 expression, and
the subsequent PGE: production is measured.
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o The levels of TXB2 and PGE-: are quantified by EIA or a similar method.

Conclusion

Aceclofenac ethyl ester (CAS 139272-67-6) is a key compound in the analytical landscape of
aceclofenac. Its synthesis, while straightforward, requires careful control and purification for
use as a reference standard. From a pharmacological standpoint, it is most likely a prodrug that
contributes to the overall therapeutic effect of aceclofenac by being converted to active
metabolites. Further research into the specific pharmacokinetic and pharmacodynamic profile
of aceclofenac ethyl ester would be valuable to fully elucidate its role and potential as a
therapeutic agent or to better control its presence as an impurity. This guide provides a
foundational understanding for scientists and researchers working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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